molecular formula C8H8N2O B13137605 4-(1-Hydroxyethyl)picolinonitrile

4-(1-Hydroxyethyl)picolinonitrile

Cat. No.: B13137605
M. Wt: 148.16 g/mol
InChI Key: HVRQVFLVOBCUGO-UHFFFAOYSA-N
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Description

4-(1-Hydroxyethyl)picolinonitrile is a chemical compound that belongs to the class of picolinonitriles It is characterized by the presence of a hydroxyethyl group attached to the fourth position of the picolinonitrile ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxyethyl)picolinonitrile can be achieved through several methods. One notable approach involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles, followed by N-O bond cleavage of isoxazolopyridines under mild reaction conditions . This stepwise and one-pot synthetic route is advantageous due to its efficiency and mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxyethyl)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of ethers or amines, depending on the nucleophile used.

Scientific Research Applications

4-(1-Hydroxyethyl)picolinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Hydroxyethyl)picolinonitrile involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Hydroxyethyl)picolinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyethyl group provides opportunities for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

4-(1-hydroxyethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C8H8N2O/c1-6(11)7-2-3-10-8(4-7)5-9/h2-4,6,11H,1H3

InChI Key

HVRQVFLVOBCUGO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NC=C1)C#N)O

Origin of Product

United States

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